3-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-en-1-yl)-5-oxocyclopentyl]propanoic acid
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Overview
Description
Tetranor-Misoprostol: is a metabolite of misoprostol, a synthetic prostaglandin E1 analogue. Misoprostol is widely used for its gastroprotective and uterotonic properties. Tetranor-Misoprostol is formed when misoprostol undergoes rapid de-esterification to form misoprostol acid, which is further metabolized to form the more polar tetranor-Misoprostol in various species including rats, dogs, and monkeys .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetranor-Misoprostol involves the initial de-esterification of misoprostol to form misoprostol acid. This reaction typically occurs under mild acidic or basic conditions. The misoprostol acid is then further metabolized through a series of oxidation and reduction reactions to form tetranor-Misoprostol .
Industrial Production Methods: Industrial production of tetranor-Misoprostol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Tetranor-Misoprostol undergoes various chemical reactions including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and subsequent biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include various metabolites that are structurally related to tetranor-Misoprostol. These metabolites are often more polar and biologically active .
Scientific Research Applications
Chemistry: Tetranor-Misoprostol is used as a reference compound in the study of prostaglandin metabolism. It helps in understanding the metabolic pathways and the role of various enzymes involved .
Biology: In biological research, tetranor-Misoprostol is used to study its effects on cellular processes and its interaction with various receptors. It is also used in pharmacokinetic studies to understand its distribution, metabolism, and excretion .
Medicine: Tetranor-Misoprostol has applications in the development of new therapeutic agents. Its role in inducing labor and managing gastric ulcers is of particular interest. It is also studied for its potential use in treating other medical conditions .
Industry: In the pharmaceutical industry, tetranor-Misoprostol is used in the formulation of drugs that require controlled release of active ingredients. It is also used in the development of new drug delivery systems .
Mechanism of Action
Tetranor-Misoprostol exerts its effects by interacting with prostaglandin receptors in various tissues. It mimics the action of natural prostaglandins, leading to a decrease in gastric acid secretion and an increase in uterine contractions. The molecular targets include prostaglandin E receptors, which mediate its gastroprotective and uterotonic effects .
Comparison with Similar Compounds
Misoprostol: The parent compound from which tetranor-Misoprostol is derived. It has similar gastroprotective and uterotonic properties.
Misoprostol Acid: An intermediate metabolite in the formation of tetranor-Misoprostol. It shares similar biological activities but is less polar.
Dinor-Misoprostol: Another metabolite of misoprostol with similar properties but different metabolic pathways.
Uniqueness: Tetranor-Misoprostol is unique due to its higher polarity and distinct metabolic pathway. This makes it more suitable for certain pharmacokinetic studies and therapeutic applications. Its ability to mimic natural prostaglandins while being more stable and easier to handle adds to its uniqueness .
Properties
CAS No. |
111984-05-5 |
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Molecular Formula |
C17H28O5 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
3-[3-hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]propanoic acid |
InChI |
InChI=1S/C17H28O5/c1-3-4-9-17(2,22)10-5-6-12-13(7-8-16(20)21)15(19)11-14(12)18/h5-6,12-14,18,22H,3-4,7-11H2,1-2H3,(H,20,21) |
InChI Key |
YFJARCYAVNJENL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(CC=CC1C(CC(=O)C1CCC(=O)O)O)O |
Origin of Product |
United States |
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